Naphtho[2,3-b]furan-8(5H)-one, 6,7-dihydro-9-hydroxy-3,4,5-trimethyl-
Description
Naphtho[2,3-b]furan-8(5H)-one, 6,7-dihydro-9-hydroxy-3,4,5-trimethyl- is a complex organic compound belonging to the naphthofuran family This compound is characterized by its unique structure, which includes a naphthofuran core with various functional groups attached
Properties
CAS No. |
62192-92-1 |
|---|---|
Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
9-hydroxy-3,4,5-trimethyl-6,7-dihydro-5H-benzo[f][1]benzofuran-8-one |
InChI |
InChI=1S/C15H16O3/c1-7-4-5-10(16)13-11(7)9(3)12-8(2)6-18-15(12)14(13)17/h6-7,17H,4-5H2,1-3H3 |
InChI Key |
NDJUBPMEWUVPGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)C2=C1C(=C3C(=COC3=C2O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,3-b]furan-8(5H)-one, 6,7-dihydro-9-hydroxy-3,4,5-trimethyl- typically involves multi-step organic reactions. One common method involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins . This reaction is catalyzed by commercially available Pd/C without the need for oxidants or hydrogen acceptors, making it an environmentally friendly approach .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply. The use of palladium-catalyzed reactions is likely to be a key component in any industrial process due to its efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,3-b]furan-8(5H)-one, 6,7-dihydro-9-hydroxy-3,4,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphtho[2,3-b]furan-4,9-diones.
Reduction: Reduction reactions can modify the functional groups attached to the naphthofuran core.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of naphtho[2,3-b]furan, such as naphtho[2,3-b]furan-4,9-diones and other substituted naphthofurans .
Scientific Research Applications
Naphtho[2,3-b]furan-8(5H)-one, 6,7-dihydro-9-hydroxy-3,4,5-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Naphtho[2,3-b]furan-8(5H)-one, 6,7-dihydro-9-hydroxy-3,4,5-trimethyl- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
- Naphtho[2,3-b]furan, 4,4a,8a,9-tetrahydro-3,5,8a-trimethyl-
- Naphtho[2,3-b]furan-4,9-dione
- 4-Methoxy-3,4a,5-trimethyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan
Uniqueness
Naphtho[2,3-b]furan-8(5H)-one, 6,7-dihydro-9-hydroxy-3,4,5-trimethyl- is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
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